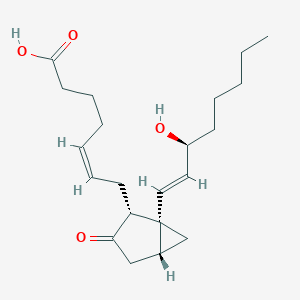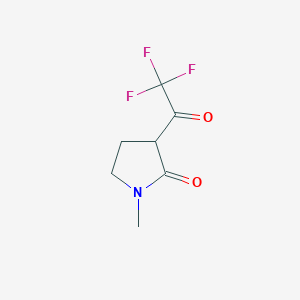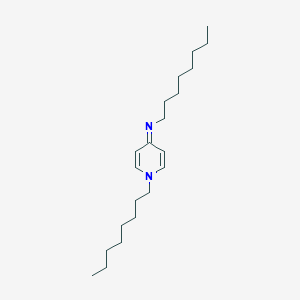
Pirtenidine
Overview
Description
Pirtenidine is an antimicrobial agent known for its efficacy against oral plaque-forming microorganisms. It has been found to significantly reduce the adherence of Candida species to buccal epithelial cells in vitro .
Preparation Methods
The synthesis of pyridine derivatives, including pirtenidine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia. This method was first detailed by Chichibabin in 1929 . Other methods include the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia .
Chemical Reactions Analysis
Pirtenidine, like other pyridine derivatives, can undergo various chemical reactions:
Oxidation: Pyridine derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pirtenidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to reduce the adherence of microorganisms.
Medicine: Potential applications in the treatment of infections caused by Candida species.
Industry: Used in the formulation of antimicrobial agents for oral care products.
Mechanism of Action
The exact mechanism of action of pirtenidine is not fully understood. it is known to interfere with the adherence of microorganisms to epithelial cells, thereby reducing their ability to form biofilms. This effect is likely mediated through the disruption of cell surface proteins involved in adhesion .
Comparison with Similar Compounds
Pirtenidine can be compared with other antimicrobial agents such as:
Pirfenidone: Used for the treatment of idiopathic pulmonary fibrosis.
Nintedanib: Another antifibrotic agent used for similar indications as pirfenidone.
This compound is unique in its specific application against oral microorganisms and its potential use in oral care products.
Properties
IUPAC Name |
N,1-dioctylpyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPDNXJDCPXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146143 | |
| Record name | Pirtenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103923-27-9 | |
| Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirtenidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirtenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRTENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of pirtenidine against Candida albicans?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:
- Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to this compound exhibit a significant decrease in overall lipids and sterols. []
- Altered lipid profile: Specifically, this compound exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []
- Shifts in fatty acid composition: this compound-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []
- Specific sterol alterations: Exposure to this compound causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []
Q2: How does the antifungal activity of this compound compare to that of octenidine?
A2: Both this compound and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while this compound increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.
Q3: What is the pharmacokinetic profile of this compound in rats and dogs?
A3: Studies in rats and dogs have revealed key aspects of this compound's pharmacokinetic behavior:
- Absorption: Following oral administration, this compound exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.
- Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []
- Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []
- Elimination Half-Life: this compound exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.
Q4: Has this compound shown efficacy in inhibiting dental plaque formation?
A4: Yes, in vitro studies have demonstrated that this compound possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights this compound's potential as a promising candidate for preventing and managing dental plaque.
Q5: Does this compound affect the adherence of Candida species?
A5: Research indicates that sub-inhibitory concentrations of this compound can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with this compound, suggesting that the compound may act on both cell types to prevent adherence. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


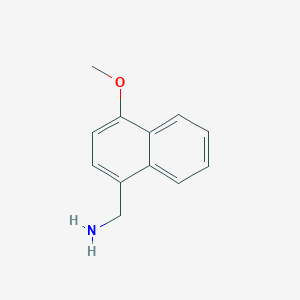
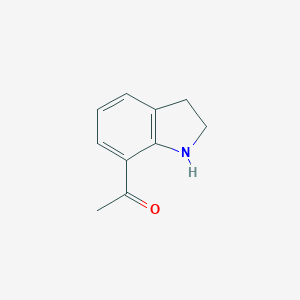
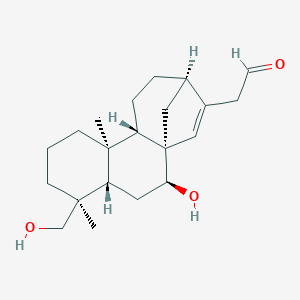
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
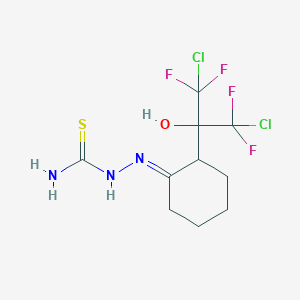

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)



